Unique Impurity Identity: First-Time Identification as a Distinct Process-Related Substance in Tinidazole Injection
In a 2019 UPLC-Q Exactive HRMS study of tinidazole glucose injection impurity profiles across 93 commercial batches, 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole was identified as 'Impurity 6' and reported for the first time alongside Impurity 8 [1]. Unlike Impurity 5 (the regioisomeric sulfone) and Impurity 1 (2-methyl-5-nitroimidazole), this thioether impurity was absent in some batches, indicating its origin as a synthetic process residual rather than a degradation product, and making its presence a direct marker of incomplete oxidation during manufacturing [2].
| Evidence Dimension | Impurity occurrence and structural identity in finished drug product |
|---|---|
| Target Compound Data | m/z 216.08 [M+H]⁺ (predicted); identified as thioether process impurity; present in majority but not all of 93 tested batches |
| Comparator Or Baseline | Impurity 5 (1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-1H-imidazole, regioisomeric sulfone): present across batches; Impurity 1 (2-methyl-5-nitroimidazole): degradation marker present in all batches; Impurity 8: solution-state degradation product absent in neat API |
| Quantified Difference | Impurity 6 (target compound) is exclusively a process residual, detectable only when oxidation is incomplete; its selective absence in certain batches distinguishes it from ubiquitous degradation impurities. |
| Conditions | UPLC-Q Exactive orbitrap HRMS; ACE Excel 2 C18 column; mobile phase: methanol–0.1% formic acid gradient; detection at 310 nm; 93 batches of tinidazole glucose injection and corresponding API |
Why This Matters
Procurement of the authentic thioether impurity standard is non-negotiable for ANDA filers, as the FDA requires identification and quantification of each specified impurity using a characterized reference standard; a generic nitroimidazole or the sulfoxide analog will not co-elute and cannot serve as a valid system suitability marker for this specific impurity.
- [1] Wang JJ, Du WF, Wei XH, Xie ZL, Cheng J. Identification of impurity profile in tinidazole glucose injection by UPLC-MS. Acta Pharmaceutica Sinica, 2019, 54(9): 1655-1660. DOI: 10.16438/j.0513-4870.2019-0278. View Source
- [2] Wang JJ et al. (2019). Chinese full-text at html.rhhz.net. States that impurity 6 was identified for the first time and that its variable batch presence points to process origin rather than degradation. View Source
